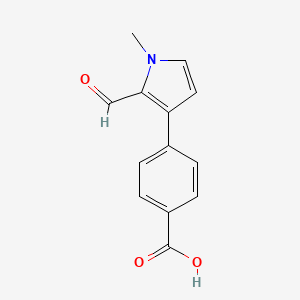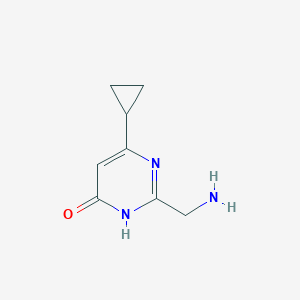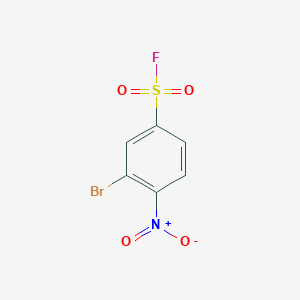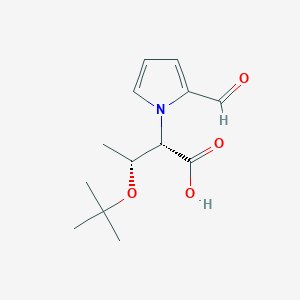![molecular formula C13H15NO B13221400 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[4.1.0]heptane ring fused with a cyclopropane ring and an oxirane ring, all connected to a pyridine moiety. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common approach is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the oxirane and bicyclo[4.1.0]heptane structure but lacks the pyridine moiety.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains a similar bicyclic structure with an additional ketone group.
Bicyclo[3.1.0]hexanes: Possess a similar bicyclic framework but differ in the ring fusion and functional groups.
Uniqueness
The uniqueness of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine lies in its spirocyclic structure combined with a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyridine |
InChI |
InChI=1S/C13H15NO/c1-2-8-14-10(3-1)13-7-6-12(4-5-12)9-11(13)15-13/h1-3,8,11H,4-7,9H2 |
InChI Key |
QAPSHPQOPQDECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(C(C2)O3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)


![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)



![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)



